4-溴苯基碘化锌

描述

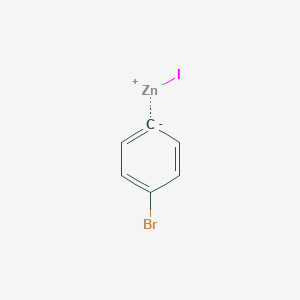

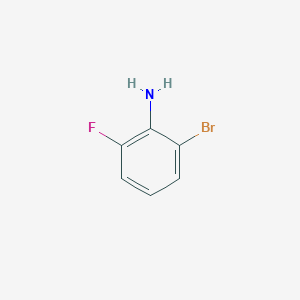

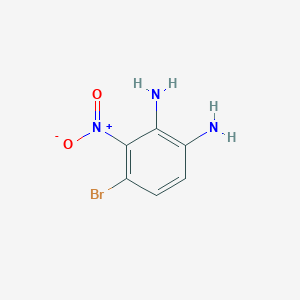

4-Bromophenylzinc iodide is a compound that is part of the organozinc class of chemicals, which are commonly used in organic synthesis, particularly in cross-coupling reactions. These reactions are pivotal in the formation of carbon-carbon bonds, which are fundamental to the construction of complex organic molecules. The presence of the bromo substituent on the phenyl ring of 4-bromophenylzinc iodide makes it a reactive species, suitable for various coupling reactions that are essential in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of organozinc compounds, such as 4-bromophenylzinc iodide, typically involves the reaction of a bromoarene with metallic zinc. For instance, an o-bromophenylzinc compound was prepared with excellent yield by reacting o-bromoiodobenzene with zinc powder in tetrahydrofuran (THF) . This method showcases the general approach to synthesizing organozinc reagents, which may be applicable to the synthesis of 4-bromophenylzinc iodide as well.

Molecular Structure Analysis

While the specific molecular structure of 4-bromophenylzinc iodide is not detailed in the provided papers, organozinc compounds often have a linear or slightly bent structure around the zinc center. The zinc atom typically adopts a tetrahedral geometry when bound to other ligands or in the solid state, as seen in related organozinc compounds .

Chemical Reactions Analysis

Organozinc reagents, including 4-bromophenylzinc iodide, are known for their participation in various chemical reactions, especially cross-coupling reactions. For example, a copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate demonstrates the high reaction efficiency and excellent functional group compatibility of such organozinc reagents . Similarly, the o-bromophenylzinc compound was used in Pd(0)-catalyzed stepwise cross-coupling reactions to afford unsymmetrically 1,2-disubstituted benzenes . These examples highlight the versatility and reactivity of organozinc compounds in cross-coupling chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromophenylzinc iodide can be inferred from related organozinc compounds. They are generally sensitive to air and moisture, requiring anhydrous conditions and inert atmospheres for handling and storage. The reactivity of these compounds towards electrophiles makes them valuable in organic synthesis. The presence of the bromo group on the phenyl ring can influence the reactivity and selectivity of the organozinc reagent in coupling reactions .

科学研究应用

合成与副产物

4-溴苯基碘化锌在规模化合成工艺中发挥着重要作用。例如,在 4'-(4-溴苯基)-2,2':6',2”-三联吡啶的合成中,4-溴苯基衍生物用作起始原料。这些过程还涉及各种副产物的形成,突出了此类合成中的复杂性和化学相互作用 (Siemeling et al., 2003)。

光解研究

包括 4-溴苯基碘化锌衍生物在内的芳基卤化物的分子束光解研究提供了它们在光照射下的行为见解。这些研究有助于理解此类化合物的分子动力学和反应性 (Dzvonik et al., 1974)。

缓蚀

研究表明,4-溴苯基碘化锌和相关化合物在缓蚀中发挥着重要作用,特别是在钢中。这些化合物的存在可以增强耐腐蚀性,这在工业应用中至关重要 (Bouklah et al., 2006)。

新型化合物的开发

4-溴苯基碘化锌是合成新型化合物的重要工具。对其衍生物的探索导致了新材料的开发,这些材料在制药和材料科学等各个领域具有潜在应用 (Wittig, 1980)。

偶联反应

该化合物对于促进各种偶联反应至关重要。这些反应是创建复杂有机化合物的基础,突出了其在合成化学中的重要性 (Rieke & Kim, 2011)。

分析化学应用

它还在分析化学中得到应用,特别是在测定碘化物和溴化物浓度方面。这对于环境监测和理解化学反应至关重要 (Nicholson & Syty, 1976)。

属性

IUPAC Name |

bromobenzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIIAGJFCAKUCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)Br.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenylzinc iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)